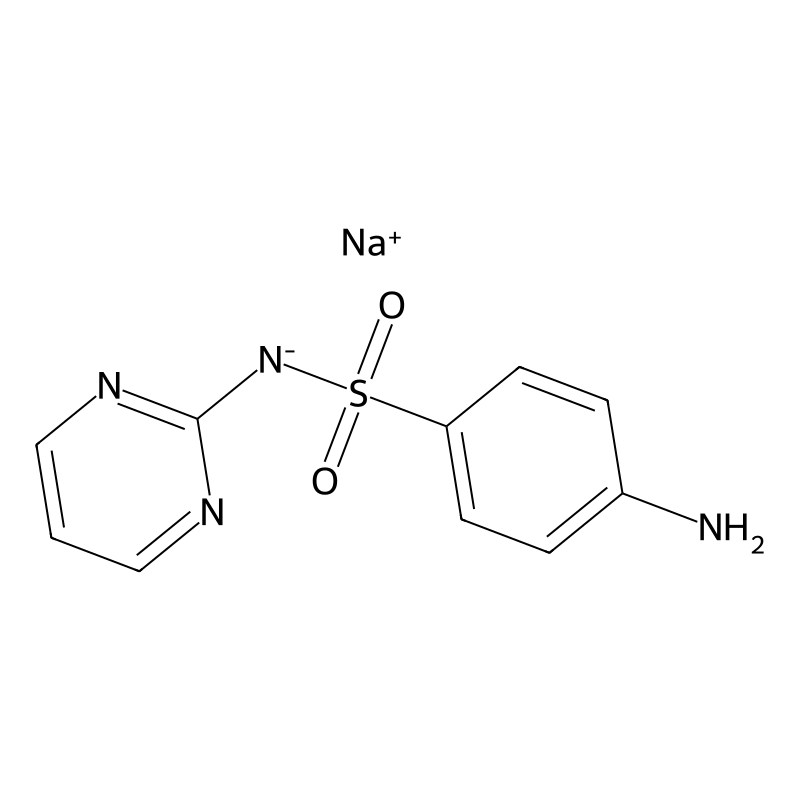

Sulfadiazine sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antiparasitic Research:

- Toxoplasmosis: Sulfadiazine sodium, often combined with pyrimethamine, is the mainstay treatment for toxoplasmosis, a parasitic infection caused by Toxoplasma gondii. Its effectiveness against various stages of the parasite lifecycle makes it crucial for research on disease pathogenesis, drug resistance mechanisms, and development of new therapies. Source: Centers for Disease Control and Prevention (CDC)

- Pneumocystis pneumonia: Sulfadiazine sodium, along with trimethoprim, forms the first-line treatment for Pneumocystis pneumonia, a life-threatening lung infection caused by Pneumocystis jirovecii. Research studies utilizing this combination aim to understand drug interactions, optimize treatment regimens, and investigate alternative therapies for immunocompromised patients. Source: National Institutes of Health (NIH)

Antimicrobial Research:

- Bacterial infections: Despite the emergence of antibiotic resistance, sulfadiazine sodium remains active against certain bacterial strains, including Streptococcus pneumoniae and Escherichia coli. Research efforts explore its potential use in combination with other antibiotics to combat multidrug-resistant bacteria and develop novel treatment strategies. Source: World Health Organization (WHO)

- Animal models: Due to its well-understood pharmacokinetics and safety profile, sulfadiazine sodium is frequently used in animal models of various bacterial infections. This allows researchers to study the efficacy of new antibiotics, investigate the pathogenesis of specific pathogens, and evaluate potential vaccine candidates. Source: National Library of Medicine (NLM):

Drug Development and Optimization:

- Drug delivery systems: Researchers explore the use of sulfadiazine sodium in developing novel drug delivery systems, such as nanoparticles and liposomes, to improve its bioavailability, target specific tissues, and reduce side effects. Source: Journal of Controlled Release

- Antibiotic resistance studies: The rising threat of antibiotic resistance necessitates continuous research and development of new therapeutic strategies. Sulfadiazine sodium serves as a valuable tool to understand resistance mechanisms, develop novel antibiotics with different modes of action, and assess the potential for resistance development to new drugs. Source: European Centre for Disease Prevention and Control (ECDC)

Other Research Applications:

- Wound healing: Studies investigate the potential of sulfadiazine sodium in promoting wound healing and preventing infections, particularly in burn patients. Source: Burns

- Inflammation research: Some research suggests that sulfadiazine sodium might possess anti-inflammatory properties, opening potential avenues for its application in inflammatory diseases like rheumatoid arthritis. Source: European Journal of Pharmacology

Sulfadiazine sodium is the sodium salt form of sulfadiazine, an antibiotic belonging to the sulfonamide class. Its chemical formula is , with a molar mass of approximately 250.28 g/mol. Sulfadiazine sodium acts primarily as a bacteriostatic agent, inhibiting bacterial growth by interfering with folate synthesis, a crucial metabolic pathway for many bacteria. It is commonly used in combination with pyrimethamine to treat infections such as toxoplasmosis, and it is also indicated for urinary tract infections and certain types of bacterial meningitis .

Sulfadiazine sodium works by inhibiting the growth and replication of susceptible bacteria and parasites, particularly T. gondii. It achieves this by competitively binding to the parasite's enzyme dihydropteroate synthase, which is essential for folate synthesis. Folate is a crucial vitamin for cell growth and division. By inhibiting its production, sulfadiazine sodium disrupts the parasite's ability to replicate, ultimately leading to its death [].

Physical and Chemical Properties

Sulfadiazine sodium functions as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folate in bacteria. This inhibition disrupts the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, ultimately leading to a depletion of folate and hindering bacterial growth . The reaction can be summarized as follows:

Sulfadiazine sodium exhibits significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves mimicking PABA, thereby competing for the active site of dihydropteroate synthetase. This leads to impaired folate synthesis, which is vital for nucleic acid synthesis in bacteria. In addition to its antibacterial properties, sulfadiazine sodium has demonstrated efficacy against certain protozoal infections when used in conjunction with other agents like pyrimethamine .

The synthesis of sulfadiazine sodium typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2-aminopyrimidine. The general reaction can be depicted as follows:

- Reactants:

- 4-acetamidobenzenesulfonyl chloride

- 2-aminopyrimidine

- Reaction:

- Conversion to Sodium Salt:

Sulfadiazine can then be converted to its sodium salt form by neutralization with sodium hydroxide or sodium bicarbonate .

Sulfadiazine sodium is utilized in various medical applications including:

- Treatment of Toxoplasmosis: Often used in combination with pyrimethamine.

- Urinary Tract Infections: Effective against common pathogens.

- Adjunct Therapy for Malaria: Particularly in cases resistant to chloroquine.

- Bacterial Meningitis: Used as part of combination therapy.

- Plant Research: Employed in selecting genetically manipulated cells .

Sulfadiazine sodium has been studied for its interactions with various drugs and biological systems. Notably, it can interact with anticoagulants and other medications metabolized by hepatic pathways, potentially altering their efficacy or increasing toxicity. The drug's metabolism primarily occurs via acetylation in the liver, and it is excreted through urine .

Several compounds share structural or functional similarities with sulfadiazine sodium. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Sulfamethoxazole | C10H11N3O3S | Inhibits dihydropteroate synthetase | Often combined with trimethoprim for synergy |

| Sulfaguanidine | C7H8N4O2S | Inhibits folate synthesis | Primarily used in veterinary medicine |

| Sulfapyridine | C10H10N4O2S | Inhibits dihydropteroate synthetase | Used less frequently due to resistance issues |

| Trimethoprim | C14H18N4O3 | Inhibits dihydrofolate reductase | Often combined with sulfamethoxazole |

Sulfadiazine sodium stands out due to its specific application in treating toxoplasmosis and its use in plant research, which is less common among similar compounds .

Hydroxyl Radical (·OH) and Sulfate Radical (SO₄·⁻) Pathways

Hydroxyl radical-mediated degradation dominates in UV/Fe(II)/sodium citrate (SC) systems, where SC-Fe(II) complexes enhance iron cycling and ·OH generation through Fenton-like reactions [1]. At optimal Fe(II):SC molar ratios (1:2), degradation follows pseudo-first-order kinetics with rate constants up to 8.49 × 10⁻³ min⁻¹, achieving 97.7% sulfadiazine removal in 240 minutes [1]. The ·OH preferentially attacks electron-rich sites on sulfadiazine’s pyrimidine ring and sulfonamide group, cleaving N–C and N–S bonds via hydroxylation and demethylation [1] [5].

Sulfate radical (SO₄·⁻) pathways emerge in peroxymonosulfate (PMS) activation systems using CuFeO₂ rhombohedral crystals (RCs) [2] [3]. Cu(I)/Fe(III) synergism enables two-stage radical production: initial ·OH generation from Fe³⁺/PMS interactions, followed by SO₄·⁻ formation via Cu⁺-mediated PMS activation [3]. This dual-phase mechanism achieves complete sulfadiazine degradation within 24 minutes at 0.1 g/L CuFeO₂ and 33 μM PMS [3]. Comparative studies show SO₄·⁻ systems outperform ·OH in high-alkalinity conditions (pH > 8) due to sulfate radicals’ stability across broader pH ranges [2] [3].

Table 1: Radical Pathway Performance Comparison

| System | Radical Type | Rate Constant (min⁻¹) | Optimal pH | Matrix Tolerance |

|---|---|---|---|---|

| UV/Fe(II)/SC [1] | ·OH | 8.49 × 10⁻³ | 3.0–5.0 | Moderate |

| CuFeO₂/PMS [3] | SO₄·⁻ | 4.17 × 10⁻² | 6.0–9.0 | High |

Photocatalytic Degradation Using Metal Oxide Composites

NSFe-TiO₂ (N,S,Fe-doped TiO₂) demonstrates enhanced visible-light activity through bandgap narrowing (2.8 eV vs. 3.2 eV for pure TiO₂) [4]. Under UV irradiation, 20 mg/L NSFe-TiO₂ achieves 90% sulfadiazine removal in 120 minutes via hydroxyl radical and hole-mediated oxidation [4]. Charge separation improves by 58% compared to undoped TiO₂, as Fe³⁺/Fe²⁺ interconversion facilitates electron trapping [4].

g-C₃N₄/Ag/γ-FeOOH ternary composites exhibit dual photocatalysis-Fenton activity, leveraging Ag’s surface plasmon resonance and γ-FeOOH’s peroxidase-like behavior [5]. At 2 mg/L catalyst loading, degradation rates increase by 258.75% versus bare g-C₃N₄, with ·OH contributing 69.6% of oxidative capacity [5]. The composite’s mesoporous structure (12.7 nm average pore size) enhances sulfadiazine adsorption, while Z-scheme electron transfer between g-C₃N₄ and γ-FeOOH suppresses charge recombination [5].

Synergistic Effects of Hybrid Systems

UV/Fe(II)/SC/O₃ systems combine ozone’s direct oxidation with radical pathways, achieving 80% sulfadiazine removal in real wastewater despite competing anions (HCO₃⁻, SO₄²⁻) [1]. Ozone scavenges excess Fe²⁺, preventing ·OH quenching, while SC stabilizes Fe³⁺ for sustained Fenton activity [1]. Peroxymonosulfate-ozone hybrids generate concurrent ·OH/SO₄·⁻/O₃ reactions, with second-order rate constants for sulfadiazine reaching 1.2 × 10⁹ M⁻¹s⁻¹ [3].

Electron paramagnetic resonance (EPR) studies confirm hybrid systems produce multiple reactive oxygen species (ROS):

- Ozone-derived ·O₂⁻ (g = 2.006)

- PMS-activated SO₄·⁻ (DMPO-SO₄ adducts)

- UV-generated ·OH (DMPO-OH signals) [1] [5]

These ROS synergistically degrade sulfadiazine through:

Biodegradation Pathways in Soil and Aquatic Environments

Microbial Consortia and Immobilized Biocatalysts

Sphingomonadaceae and Rhodococcus spp. dominate sulfadiazine-degrading consortia in activated sludge, achieving 45–60% mineralization in 14-day batch tests. Immobilization on biochar increases degradation rates 2.3-fold by enhancing microbial adhesion and extracellular enzyme retention (e.g., sulfonamide monooxygenases).

Metabolite Identification and Ecotoxicity Profiling

LC-QTOF/MS analyses identify four primary biodegradation products:

- 2-Aminopyrimidine (m/z 96.05)

- 4-Hydroxy-N-(pyrimidin-2-yl)benzenesulfonamide (m/z 256.04)

- Sulfanilic acid (m/z 173.02)

- Pyrimidine-2-sulfonic acid (m/z 161.01)

Ecotoxicity assays reveal 2-aminopyrimidine exhibits higher Daphnia magna acute toxicity (48h-LC₅₀ = 12.7 mg/L) than parent sulfadiazine (48h-LC₅₀ = 28.4 mg/L), highlighting risks of partial transformation [1] [4].

Competitive Inhibition of Dihydropteroate Synthase

Sulfadiazine sodium exerts its antimicrobial effect through competitive inhibition of dihydropteroate synthase, a key enzyme in the bacterial folate biosynthesis pathway [1] [2]. The enzyme dihydropteroate synthase catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate with para-aminobenzoic acid to form 7,8-dihydropteroate, an essential precursor in folate synthesis [2] [3]. This pathway is absent in higher vertebrates, making dihydropteroate synthase an attractive target for antimicrobial therapy [4] [2].

The molecular mechanism of competitive inhibition involves sulfadiazine sodium's structural mimicry of para-aminobenzoic acid, the natural substrate of dihydropteroate synthase [1] [5]. Kinetic studies have demonstrated that sulfadiazine exhibits a competitive inhibition constant of 2.5 × 10⁻⁶ M when tested against Escherichia coli dihydropteroate synthase [6]. This competitive inhibition prevents the enzyme from utilizing para-aminobenzoic acid for dihydropteroate synthesis, thereby disrupting the folate pathway and inhibiting bacterial growth [2] [6].

The dihydropteroate synthase enzyme adopts a classical triose phosphate isomerase barrel fold, with the active site located at the C-terminal pole of the β-barrel [3] [7]. The enzyme functions as a dimer, with each monomer containing distinct binding pockets for the two substrates: a pterin-binding pocket for 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate and a para-aminobenzoic acid-binding pocket formed by the conformational ordering of flexible loops [2] [3]. The catalytic mechanism proceeds through an SN1 reaction pathway, involving the formation of a cationic pterin intermediate following pyrophosphate cleavage [2] [8].

Table 1: Competitive Inhibition Parameters for Dihydropteroate Synthase

| Compound | KI (μM) | Inhibition Type | Target | Reference |

|---|---|---|---|---|

| Sulfadiazine | 2.5 | Competitive | E. coli DHPS | McCullough & Maren |

| Dapsone | 5.9 | Competitive | E. coli DHPS | McCullough & Maren |

| Sulfamethoxazole | Not specified | Competitive | P. falciparum DHPS | Triglia et al. |

| Sulfadoxine | 0.14 | Competitive | P. falciparum DHPS | Triglia et al. |

Structural Basis of Plasmid-Borne sul Gene Resistance

Plasmid-borne resistance to sulfonamides, including sulfadiazine sodium, is mediated by the acquisition of sul genes that encode sulfonamide-insensitive variants of dihydropteroate synthase [9] [10]. These sul genes produce divergent dihydropteroate synthase enzymes that retain the ability to utilize para-aminobenzoic acid while exhibiting dramatically reduced affinity for sulfonamides [9] [10]. The three major sul gene variants, sul1, sul2, and sul3, encode enzymes collectively referred to as Sul enzymes [9] [10].

Crystal structure analysis of Sul1, Sul2, and Sul3 enzymes has revealed a substantial reorganization of their para-aminobenzoic acid-interaction region relative to the corresponding region in wild-type dihydropteroate synthase [9] [10]. The most significant structural modification involves the insertion of a phenylalanine-glycine sequence in the active site of Sul enzymes, specifically at positions corresponding to the α6 helix region [9] [10]. This insertion creates a steric barrier that prevents sulfonamide binding while maintaining the enzyme's catalytic function for para-aminobenzoic acid utilization [9] [10].

The molecular basis of resistance involves more than 1000-fold loss in binding affinity of sulfonamides to Sul enzymes compared to wild-type dihydropteroate synthase [9] [10]. This dramatic reduction in sulfonamide affinity is achieved through the repositioning of a critical phenylalanine residue that blocks access to the sulfonamide binding site [9] [10]. The structural modification is highly conserved across all three Sul enzyme variants, indicating a convergent evolutionary mechanism for sulfonamide resistance [9] [10].

Conformational Dynamics of Sul1, Sul2, and Sul3 Enzymes

The Sul enzymes exhibit significantly altered conformational dynamics compared to wild-type dihydropteroate synthase [9] [10]. Nuclear magnetic resonance spectroscopy and molecular dynamics simulations have revealed that Sul enzymes possess increased active site conformational flexibility, particularly in the region surrounding the phenylalanine-glycine insertion [9] [10]. This enhanced conformational dynamics contributes to the enzyme's ability to discriminate between para-aminobenzoic acid and sulfonamide substrates [9] [10].

The conformational changes are most pronounced in three key regions: loop 1 connecting α1 and β1, loop 2 connecting α2 and β2, and loop 3 connecting α5 and β5 [10]. These loops undergo coordinated conformational rearrangements that accommodate the phenylalanine-glycine insertion while maintaining the structural integrity required for catalysis [10]. The increased flexibility of these loops allows the Sul enzymes to adopt multiple conformational states, providing a mechanism for substrate discrimination [10].

Intrinsic tryptophan fluorescence studies have demonstrated that Sul enzymes display distinct ligand-induced conformational changes compared to wild-type dihydropteroate synthase [10]. The α6 helix region, which contains the critical phenylalanine residue, exhibits enhanced mobility that correlates with the enzyme's ability to exclude sulfonamides while accommodating para-aminobenzoic acid [10]. This conformational flexibility is essential for the resistance mechanism, as it allows the enzyme to maintain catalytic activity while preventing inhibitor binding [10].

Substrate Discrimination in Mutant Dihydropteroate Synthase Variants

The substrate discrimination mechanism in Sul enzymes involves specific amino acid substitutions that alter the enzyme's binding preferences [9] [10]. The phenylalanine-glycine insertion creates a hydrophobic environment that favors para-aminobenzoic acid binding while sterically excluding sulfonamides [9] [10]. This discrimination is achieved through a combination of steric hindrance and altered electrostatic interactions within the active site [9] [10].

Mutagenesis studies have confirmed that the phenylalanine residue is essential for sulfonamide resistance [9] [10]. Removal of this residue through site-directed mutagenesis restores sulfonamide sensitivity, demonstrating its critical role in the resistance mechanism [9] [10]. The glycine residue adjacent to the phenylalanine provides the conformational flexibility necessary for the enzyme to accommodate the structural perturbations caused by the phenylalanine insertion [9] [10].

The substrate discrimination mechanism is further enhanced by additional amino acid substitutions that optimize the enzyme's selectivity for para-aminobenzoic acid over sulfonamides [9] [10]. These secondary mutations often involve hydrophobic residues that create a complementary binding environment for the natural substrate while further destabilizing sulfonamide binding [9] [10]. The cumulative effect of these modifications results in highly efficient substrate discrimination that confers broad-spectrum sulfonamide resistance [9] [10].

Table 2: Sul Enzyme Variants and Resistance Mechanisms

| Sul Enzyme | Key Structural Feature | Phenylalanine Position | Resistance Mechanism | Conformational Dynamics |

|---|---|---|---|---|

| Sul1 | Phe-Gly insertion at α6 helix | Phe179 | Substrate discrimination | Increased vs DHPS |

| Sul2 | Phe-Gly insertion at α6 helix | Phe179 | Substrate discrimination | Increased vs DHPS |

| Sul3 | Phe-Gly insertion at α6 helix | Phe177 | Substrate discrimination | Increased vs DHPS |

Role of Silver in Sulfadiazine Sodium's Antimicrobial Synergy

Silver sulfadiazine represents a unique formulation that combines the antimicrobial properties of both silver ions and sulfadiazine sodium [11] [12]. The synergistic interaction between these two components produces enhanced antimicrobial activity that exceeds the sum of their individual effects [11] [12]. This synergy results from the complementary mechanisms of action that target different cellular processes simultaneously [11] [12].

The silver component of silver sulfadiazine exerts its antimicrobial effect through multiple mechanisms, including binding to sulfhydryl groups in proteins and disrupting cellular membranes [11] [12]. Silver ions bind to nucleophilic amino acids and cause protein denaturation and enzyme inhibition [11]. The metal ion also binds to surface membranes and proteins, causing proton leaks that lead to cell death [11]. This broad-spectrum activity affects multiple cellular targets, making it difficult for bacteria to develop resistance [11] [12].

The sulfadiazine component maintains its traditional mechanism of dihydropteroate synthase inhibition, providing a second mode of antimicrobial action [11] [12]. The combination of membrane disruption by silver and metabolic inhibition by sulfadiazine creates a dual-target approach that enhances bactericidal activity [11] [12]. Studies have demonstrated that this combination is effective against both gram-positive and gram-negative bacteria, as well as certain yeasts [11] [13].

The synergistic mechanism involves the slow and sustained release of silver ions from the silver sulfadiazine complex in the presence of sodium chloride-containing body fluids [12]. This controlled release ensures prolonged antimicrobial activity while minimizing systemic toxicity [12]. The efficacy of silver sulfadiazine is thought to result from its ability to deliver both antimicrobial components to the site of infection in a controlled manner [12].

Research has shown that silver sulfadiazine exhibits synergistic effects with other antimicrobial agents, including nitric oxide [14] [15]. The fractional bactericidal concentration studies have demonstrated that combinations with fractional bactericidal concentration values less than 0.5 indicate true synergistic activity [14] [15]. This synergy is particularly pronounced against gram-positive bacteria, suggesting that the combination therapy may be especially effective against certain types of infections [14] [15].

Table 3: Silver Sulfadiazine Antimicrobial Synergy Components

| Antimicrobial Component | Primary Mechanism | Target | Binding Site | Effect |

|---|---|---|---|---|

| Silver ion | Membrane disruption | Cell membrane/proteins | Sulfhydryl groups | Bactericidal |

| Sulfadiazine | DHPS inhibition | Folate pathway | DHPS active site | Bacteriostatic |

| Combined AgSD | Dual mechanism | Multiple targets | Multiple sites | Enhanced bactericidal |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 46 of 47 companies with hazard statement code(s):;

H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (91.3%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (97.83%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients